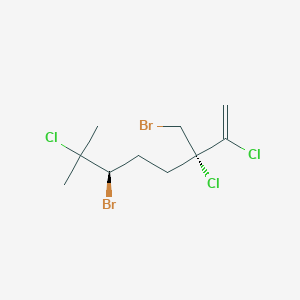
Halomon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Halomon is a naturally occurring compound that has been found to have various biochemical and physiological effects on living organisms. This compound has been studied extensively in recent years due to its potential applications in scientific research.
Scientific Research Applications
1. Pharmacokinetics and Bioavailability in Mice
Egorin et al. (1996) explored the plasma pharmacokinetics, bioavailability, and tissue distribution of halomon in mice. Their study revealed that halomon, a halogenated monoterpene from Portieria hornemanii, showed a wide distribution across various tissues but concentrated notably in fat. This finding is significant for understanding how halomon behaves in biological systems (Egorin et al., 1996).
2. In Vitro Metabolism by Liver Preparations
In another study by Egorin et al. (1997), the metabolism of halomon by mouse and human liver preparations was characterized. The research identified that halomon is metabolized by hepatic cytochrome P-450 enzymes, shedding light on its metabolic pathways and potential interactions in liver-based processes (Egorin et al., 1997).
3. Biological Properties of Halogenated Metabolites
Kladi et al. (2004) reviewed the halogenated volatile metabolites produced by red seaweeds, including halomon. They highlighted the diverse biological properties of these compounds, ranging from antimicrobial to insecticidal activities. This comprehensive review helps in understanding the broader spectrum of halomon's potential applications (Kladi et al., 2004).
4. Synthesis and Structural Studies
Research by Jung and Parker (1997) involved the synthesis of several naturally occurring polyhalogenated monoterpenes of the halomon class. Their work contributes to the understanding of halomon's chemical structure and provides a basis for synthesizing similar compounds for various applications (Jung & Parker, 1997).
5. Antitumor Properties
Andrianasolo et al. (2006) isolated new halogenated monoterpenes, including halomon, from the Madagascar red marine alga Portieria hornemannii. They discovered that halomon was a low micromolar inhibitor of DNA methyl transferase-1, suggesting its potential in antitumor applications (Andrianasolo et al., 2006).
properties
CAS RN |
142439-86-9 |
|---|---|
Product Name |
Halomon |
Molecular Formula |
C10H15Br2Cl3 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
(3S,6R)-6-bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene |
InChI |
InChI=1S/C10H15Br2Cl3/c1-7(13)10(15,6-11)5-4-8(12)9(2,3)14/h8H,1,4-6H2,2-3H3/t8-,10-/m1/s1 |
InChI Key |
OVLCIYBVQSJPKK-PSASIEDQSA-N |
Isomeric SMILES |
CC(C)([C@@H](CC[C@@](CBr)(C(=C)Cl)Cl)Br)Cl |
SMILES |
CC(C)(C(CCC(CBr)(C(=C)Cl)Cl)Br)Cl |
Canonical SMILES |
CC(C)(C(CCC(CBr)(C(=C)Cl)Cl)Br)Cl |
synonyms |
6(R)-bromo-3(S)-(bromomethyl)-7-methyl-2,3,7-trichloro-1-octene 6-BBMTCO 6-bromo-3-(bromomethyl)-7-methyl-2,3,7-trichloro-1-octene halomon NSC 650893 NSC-650893 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




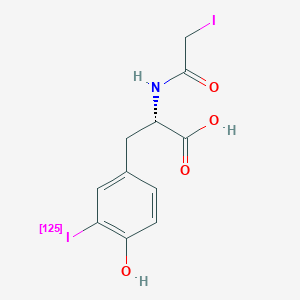


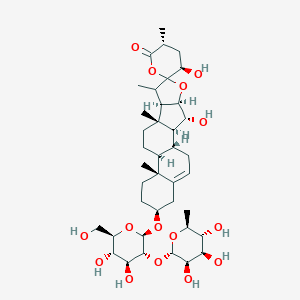
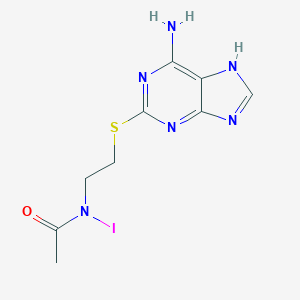



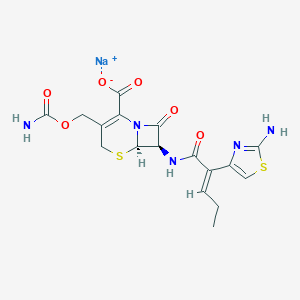
![6-[[11-Carboxy-9-[4,5-dihydroxy-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]oxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233545.png)
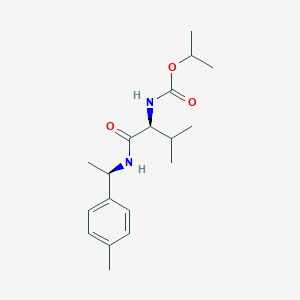
![[(2S,3S,4R,5R,6S)-2-Methyl-5-[(2S)-2-methylbutanoyl]oxy-6-[[(1S,3R,4S,5R,6R,8R,10S,22S,23R,24R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (2S)-2-methylbutanoate](/img/structure/B233572.png)
